molecular formula C19H21BrN4O B2584674 1-(4-bromophenyl)-N-isopentyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide CAS No. 1206984-66-8

1-(4-bromophenyl)-N-isopentyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide

Cat. No.: B2584674
CAS No.: 1206984-66-8
M. Wt: 401.308
InChI Key: ZSZUKZLZAONZPU-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-N-isopentyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide is a pyrazole-based small molecule characterized by a 4-bromophenyl group at position 1, a 1H-pyrrol-1-yl substituent at position 5, and an isopentyl (3-methylbutyl) carboxamide side chain at position 4 (Figure 1). This compound is structurally related to kinase inhibitors and other bioactive molecules, as pyrazole derivatives are widely explored in medicinal chemistry for their ability to modulate protein targets via hydrogen bonding, hydrophobic interactions, and aromatic stacking . The isopentyl group contributes to lipophilicity, which may influence membrane permeability and pharmacokinetic properties .

Properties

IUPAC Name

1-(4-bromophenyl)-N-(3-methylbutyl)-5-pyrrol-1-ylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BrN4O/c1-14(2)9-10-21-18(25)17-13-22-24(16-7-5-15(20)6-8-16)19(17)23-11-3-4-12-23/h3-8,11-14H,9-10H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSZUKZLZAONZPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)Br)N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-bromophenyl)-N-isopentyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups .

Industrial production methods for such compounds often involve optimizing these reactions for scale, ensuring high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and reproducibility.

Chemical Reactions Analysis

1-(4-bromophenyl)-N-isopentyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

Common reagents and conditions for these reactions include organic solvents like dichloromethane or tetrahydrofuran, and temperatures ranging from room temperature to reflux conditions. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

Pharmacological Applications

The compound has been studied for its pharmacological properties, particularly as a potential therapeutic agent.

Anticancer Activity

Research indicates that derivatives of pyrazole compounds exhibit significant anticancer properties. Specifically, studies have shown that similar pyrazole derivatives can inhibit the proliferation of cancer cells, suggesting that 1-(4-bromophenyl)-N-isopentyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide may possess similar effects.

Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that pyrazole derivatives effectively inhibited tumor growth in xenograft models, highlighting their potential as anticancer agents .

Anti-inflammatory Properties

The compound's structure suggests it may interact with inflammatory pathways. Pyrazole derivatives have been noted for their ability to modulate inflammatory responses.

Case Study:
In a recent investigation, a related pyrazole compound was shown to reduce inflammation in animal models of arthritis, indicating that this compound could be explored for similar therapeutic uses .

Chemical Synthesis and Derivatives

The synthesis of this compound can be achieved through various chemical pathways, often involving the reaction of substituted pyrroles with carboxylic acids or amides.

Synthesis Method Reagents Involved Yield (%)
Method APyrrole, Bromobenzene, Isopentylamine85%
Method BPyrrole derivative, Carboxylic acid90%

Extensive studies on related compounds have demonstrated a range of biological activities, including antimicrobial and antifungal properties.

Antimicrobial Activity

Research has shown that pyrazole derivatives can exhibit significant antimicrobial activity against various pathogens.

Case Study:
A study evaluated the antimicrobial efficacy of several pyrazole derivatives, revealing that certain compounds inhibited the growth of bacteria such as Staphylococcus aureus and Escherichia coli. The results suggest that this compound could be effective against similar strains .

Potential in Drug Development

Given its unique structure and promising biological activities, this compound is a candidate for further development into pharmaceuticals targeting cancer, inflammation, and infectious diseases.

Future Research Directions

Further studies are needed to elucidate the precise mechanisms of action and to optimize the pharmacokinetic properties of this compound. Research should focus on:

  • In vivo efficacy studies.
  • Structure-activity relationship (SAR) analyses.
  • Formulation development for enhanced bioavailability.

Mechanism of Action

The mechanism of action of 1-(4-bromophenyl)-N-isopentyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The bromophenyl and pyrrole groups allow it to bind to certain enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their differences from the target compound:

Compound Name Substituents Functional Group Key Structural Differences Potential Implications References
Target Compound 4-Bromophenyl (position 1), 1H-pyrrol-1-yl (position 5), isopentyl carboxamide (position 4) Carboxamide Balanced lipophilicity and steric bulk for target engagement
1-(2-Chloro-5-fluorophenyl)-N-(tetrahydro-2H-pyran-4-ylmethyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide 2-Chloro-5-fluorophenyl (position 1), tetrahydro-2H-pyran-4-ylmethyl carboxamide (position 4) Carboxamide - Halogen substitution (Cl/F vs. Br)
- Polar tetrahydropyranmethyl side chain
- Enhanced polarity and solubility
- Altered steric and electronic interactions with targets
5-(4-Bromophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide 4-Bromophenyl (position 5), phenyl (position 3), carboximidamide (position 1) Carboximidamide - Dihydropyrazole scaffold
- Carboximidamide (NH2 vs. CONH-isopentyl)
- Increased hydrogen-bonding capacity
- Rigidified ring structure may limit conformational flexibility
4-Bromo-1-methyl-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-1H-pyrazole-5-carboxamide 4-Bromo (position 5), methyl (position 1), nitro-pyrazole ethyl side chain (position 4) Carboxamide - Nitro group and ethyl-pyrazole side chain
- Methyl substitution on pyrazole
- Electron-withdrawing nitro group may affect reactivity
- Increased steric hindrance
1-(4-Bromophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic Acid 4-Bromophenyl (position 1), 1H-pyrrol-1-yl (position 5), carboxylic acid (position 4) Carboxylic Acid - Free carboxylic acid vs. carboxamide
- Higher polarity and potential for salt formation
- Reduced cell permeability

Key Research Findings and Implications

Halogen Substitution: The 4-bromophenyl group in the target compound provides stronger electron-withdrawing effects compared to chloro/fluoro substituents in analogs (e.g., ). This may enhance binding to hydrophobic pockets in target proteins.

Side Chain Modifications: The isopentyl carboxamide in the target compound offers moderate lipophilicity (logP ~3–4 estimated), favoring membrane permeability over the more polar tetrahydropyranmethyl group in . Carboximidamide derivatives (e.g., ) exhibit stronger hydrogen-bond donor capacity, which could improve target affinity but reduce metabolic stability.

Core Scaffold Differences :

  • Dihydropyrazole analogs (e.g., ) feature a partially saturated ring, which may restrict conformational flexibility compared to the fully aromatic pyrazole core in the target compound.

Functional Group Effects :

  • The carboxylic acid derivative is likely less bioavailable due to ionization at physiological pH, whereas the carboxamide group in the target compound enhances passive diffusion.

Hypothetical Pharmacological Profiles

Based on structural trends observed in analogs:

  • Target Affinity : The bromophenyl and pyrrole groups may synergize for π-π stacking in kinase active sites, as seen in related inhibitors .
  • Metabolic Stability : The isopentyl chain could reduce oxidative metabolism compared to shorter alkyl chains, extending half-life .
  • Selectivity : Substituent positioning (e.g., para-bromo vs. ortho-chloro) may minimize off-target interactions observed in halogenated analogs .

Biological Activity

1-(4-bromophenyl)-N-isopentyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide is a synthetic compound belonging to the pyrazole class of heterocyclic compounds. Its structural complexity, featuring a bromophenyl group, an isopentyl substituent, and a pyrrole moiety, positions it as a candidate for various biological applications. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.

Structural Characteristics

The compound's structure can be summarized as follows:

Component Description
Bromophenyl Group Enhances lipophilicity and potential receptor interactions
Isopentyl Substituent Contributes to the compound's pharmacokinetic properties
Pyrrole Moiety Imparts unique electronic properties that may influence biological activity
Carboxamide Group Facilitates hydrogen bonding with biological targets

Biological Activity

Preliminary studies indicate that this compound exhibits notable biological activity, particularly as a receptor antagonist. Key findings include:

  • Bradykinin B1 Receptor Antagonism : The compound has been investigated for its role in modulating the bradykinin B1 receptor, which is implicated in pain and inflammation pathways. This receptor's antagonism may provide therapeutic benefits in pain management and inflammatory conditions.
  • Cannabinoid Receptor Interaction : Given the structural similarities to other pyrazole derivatives known to interact with cannabinoid receptors, this compound may also exhibit similar properties, potentially influencing pain relief and anti-inflammatory effects.

Case Studies and Research Findings

Several studies have explored the biological implications of compounds structurally related to this compound:

Study 1: Antinociceptive Effects

A study demonstrated that compounds with similar structures exhibited significant antinociceptive effects in animal models. The mechanism was attributed to their ability to inhibit bradykinin-induced pain pathways, suggesting potential for developing new analgesics based on this scaffold .

Study 2: Anti-inflammatory Properties

Research highlighted the anti-inflammatory properties of pyrazole derivatives. The compound was shown to reduce inflammatory markers in vitro, indicating its potential utility in treating inflammatory diseases .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of structurally related pyrazole compounds:

Compound Name Structure Highlights Biological Activity
4-Ethyl-N-(1-piperidinyl)-1H-pyrazole-3-carboxamideContains piperidine instead of isopentylCB1 receptor antagonist
3-(4-Bromophenyl)-5-(2-chlorobenzoyl)amino pyrazoleSimilar bromophenyl groupPotentially anti-inflammatory
N-[2-(trifluoromethyl)pyridin-4-yl]pyrazoleContains trifluoromethyl substituentAnticancer properties

This comparison illustrates how variations in substituents can affect biological activities, emphasizing the unique receptor interactions and therapeutic applications of this compound.

Q & A

Q. What synthetic methodologies are reported for pyrazole-4-carboxamide derivatives with bromophenyl and pyrrolyl substituents?

Pyrazole-4-carboxamide derivatives are typically synthesized via multi-step condensation and cyclization reactions . For example:

  • Step 1 : React 1,1'-(5-methyl-1-phenyl-1H-pyrazole-3,4-diyl)diethanone with aromatic aldehydes (e.g., furfural, 4-chlorobenzaldehyde) to form α,β-unsaturated ketones .
  • Step 2 : Condensation with malononitrile or cyanoacetamide derivatives to introduce carboxamide groups .
  • Step 3 : Substituent-specific modifications (e.g., bromophenyl via Suzuki coupling, pyrrolyl via nucleophilic substitution) .

Q. Key Reaction Conditions :

StepReagents/ConditionsYield (%)Reference
1Ethanol, reflux, 12h65–80
2DMF, K₂CO₃, 80°C50–70

Q. How is the structural conformation of this compound characterized?

X-ray crystallography is the gold standard for resolving 3D conformation. For analogous pyrazole derivatives:

  • Dihedral angles between pyrazole and bromophenyl/pyrrolyl rings: 3.29–74.91° .
  • Hydrogen bonding : N–H···O and C–H···π interactions stabilize the crystal lattice .
  • Spectroscopy : IR (C=O stretch at ~1650 cm⁻¹), ¹H NMR (pyrrolyl protons at δ 6.2–6.8 ppm) .

Q. Example Crystallographic Data :

ParameterValue (Compound in )
Space groupP1
a, b, c (Å)6.759, 10.061, 12.263
α, β, γ (°)109.08, 94.52, 93.10
V (ų)782.8

Advanced Research Questions

Q. What structure-activity relationships (SARs) are critical for optimizing bioactivity in pyrazole carboxamides?

SAR studies highlight:

  • Bromophenyl group : Enhances lipophilicity and receptor binding (e.g., σ₁ receptor antagonism) .
  • Pyrrolyl substituent : Increases π-π stacking with aromatic residues in enzyme active sites (e.g., carbonic anhydrase) .
  • Isopentyl chain : Balances solubility and membrane permeability; shortening reduces CNS penetration .

Q. Case Study :

  • Analogues with 4-methoxyphenyl showed 10-fold higher σ₁ receptor affinity (Ki = 12 nM vs. 120 nM for parent compound) .

Q. How do photophysical properties (e.g., fluorescence) of this compound inform its use in cellular imaging?

  • Emission spectrum : λmax = 356 nm in DMSO, suitable for blue-region fluorescence tracking .
  • Solvent polarity effects : Quantum yield decreases from 0.42 (hexane) to 0.15 (DMSO) due to solvatochromism .

Q. Applications :

  • Live-cell imaging : Monitors drug uptake in cancer cells (MDA-MB-231) .
  • Protein binding assays : Detects interactions with tubulin (IC₅₀ = 30 µM) .

Q. What computational methods are used to predict binding modes with biological targets?

  • Molecular docking : AutoDock Vina or Glide assesses interactions with receptors (e.g., σ₁, CB1).
  • MD simulations : GROMACS validates stability of ligand-receptor complexes (RMSD < 2.0 Å over 100 ns) .

Q. Key Findings :

  • Hydrophobic pocket occupancy : Bromophenyl and isopentyl groups occupy σ₁ receptor subpockets .
  • H-bonding : Pyrazole-NH forms H-bonds with Asp126 (σ₁ receptor) .

Q. How are contradictions in biological activity data resolved across studies?

Example : Discrepancies in IC₅₀ values for tubulin inhibition:

StudyIC₅₀ (µM)Assay TypeReference
In vitro (pure tubulin)30Sea urchin assay
Cell-based (MDA-MB-231)50Migration assay

Resolution : Differences arise from assay conditions (e.g., serum proteins reduce effective drug concentration). Normalize data using free drug concentration models .

Methodological Recommendations

  • Synthesis : Use microwave-assisted reactions to reduce step 1 time from 12h to 2h .
  • Characterization : Combine XRD with DFT calculations (B3LYP/6-31G*) for electronic structure insights .
  • Biological assays : Include positive controls (e.g., rimonabant for CB1 studies) to benchmark activity .

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